molecular formula C15H15Cl2NO3S B2974135 2-(2,4-dichlorophenoxy)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide CAS No. 1351645-34-5

2-(2,4-dichlorophenoxy)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide

Cat. No.: B2974135
CAS No.: 1351645-34-5
M. Wt: 360.25
InChI Key: VFNXBSKJDHIZPV-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture to control broadleaf weeds. The compound is characterized by the presence of a dichlorophenoxy group and a thiophene ring, which contribute to its herbicidal activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide typically involves the following steps:

    Formation of 2,4-dichlorophenoxyacetic acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.

    Amidation: The 2,4-dichlorophenoxyacetic acid is then reacted with an amine derivative of 3-methylthiophene in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk synthesis of intermediates: Large quantities of 2,4-dichlorophenol and chloroacetic acid are reacted in industrial reactors.

    Continuous flow reactors: These are used to ensure efficient mixing and reaction of the intermediates with the amine derivative.

    Purification: The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide undergoes several types of chemical reactions:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine atoms, although this is less common.

    Substitution: The chlorine atoms on the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones of the thiophene ring.

    Reduction: Dechlorinated derivatives.

    Substitution: Phenoxy derivatives with different substituents replacing the chlorine atoms.

Scientific Research Applications

2-(2,4-Dichlorophenoxy)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide has several scientific research applications:

    Agriculture: Used as a herbicide to control broadleaf weeds in crops.

    Biochemistry: Studied for its interactions with plant hormones and enzymes.

    Environmental Science: Research on its degradation and impact on soil and water ecosystems.

    Pharmacology: Investigated for potential therapeutic effects and toxicity in non-target organisms.

Mechanism of Action

The herbicidal activity of 2-(2,4-dichlorophenoxy)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide is primarily due to its ability to mimic natural plant hormones called auxins. The compound binds to auxin receptors in plants, leading to uncontrolled growth and eventually plant death. The molecular targets include auxin-binding proteins and pathways involved in cell elongation and division.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar structure but lacks the thiophene ring.

    Mecoprop (MCPP): Another phenoxy herbicide with a methyl group instead of the thiophene ring.

    Dichlorprop (2,4-DP): Similar to 2,4-D but with a propionic acid side chain.

Uniqueness

2-(2,4-Dichlorophenoxy)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide is unique due to the presence of the thiophene ring, which may contribute to its specific herbicidal properties and interactions with plant enzymes. This structural feature distinguishes it from other phenoxy herbicides and may influence its environmental behavior and degradation pathways.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2NO3S/c1-9-4-5-22-15(9)12(19)7-18-14(20)8-21-13-3-2-10(16)6-11(13)17/h2-6,12,19H,7-8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFNXBSKJDHIZPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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